molecular formula C8H10ClNO2 B8417131 3-(2-Hydroxyethyl)-6-chloro-2-methoxypyridine

3-(2-Hydroxyethyl)-6-chloro-2-methoxypyridine

Cat. No.: B8417131
M. Wt: 187.62 g/mol
InChI Key: RKCLDFMVYDWPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-6-chloro-2-methoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(6-chloro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO2/c1-12-8-6(4-5-11)2-3-7(9)10-8/h2-3,11H,4-5H2,1H3

InChI Key

RKCLDFMVYDWPCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (7.0 mmol) of 2-chloro-6-methoxypyridine in 20 ml of dry THF cooled to -78° C. was added 10.9 ml (1.6M in hexanes, 17.4 mmol) n-BuLi under an atmosphere of nitrogen. The temperature of the mixture was allowed to raise to -40° C. before an addition of 4 ml ethylene oxide in 6 ml ether. The mixture was warmed to room temperature, 50 ml water was added and the aqueous layer was separated and extracted with 2×100 ml EtOAc. The organic extracts were combined, washed once with water, dried with Na2SO4, and concentrated in vacuo. The crude material was purified by dry column flash chromatography (hexane/EtOAc) to afford 0.22 g of 3-(2-hydroxyethyl)-6-chloro-2-methoxypyridine as a yellowish oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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